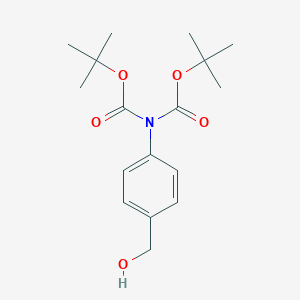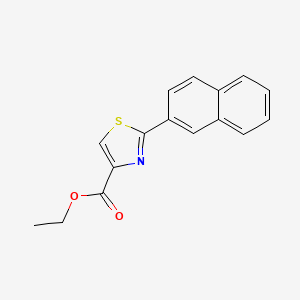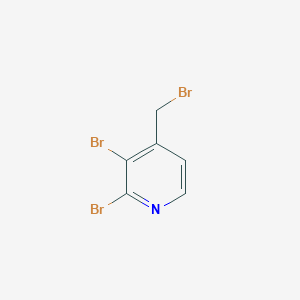
3-Amino-4,4,4-trifluoro-1-(2-thienyl)-2-buten-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4,4,4-trifluoro-1-(2-thienyl)-2-buten-1-one is a fluorinated organic compound that features a trifluoromethyl group and a thienyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4,4,4-trifluoro-1-(2-thienyl)-2-buten-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-thiophenecarboxaldehyde and trifluoroacetone.
Condensation Reaction: The key step involves a condensation reaction between 2-thiophenecarboxaldehyde and trifluoroacetone in the presence of a base such as sodium hydroxide. This reaction forms an intermediate compound.
Amination: The intermediate compound is then subjected to amination using ammonia or an amine source to introduce the amino group at the desired position.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-4,4,4-trifluoro-1-(2-thienyl)-2-buten-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Reduced forms with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the amino group.
Aplicaciones Científicas De Investigación
3-Amino-4,4,4-trifluoro-1-(2-thienyl)-2-buten-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development.
Materials Science: It is explored for its use in the synthesis of advanced materials with unique properties.
Biological Studies: The compound’s interactions with biological systems are investigated to understand its potential therapeutic effects.
Industrial Applications: It is used in the development of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-Amino-4,4,4-trifluoro-1-(2-thienyl)-2-buten-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and thienyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate specific biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: This compound shares the trifluoromethyl group but has a phenyl group instead of a thienyl group.
3-Amino-4,4,4-trifluoro-1-phenyl-2-buten-1-one: Similar structure with a phenyl group replacing the thienyl group.
Uniqueness
3-Amino-4,4,4-trifluoro-1-(2-thienyl)-2-buten-1-one is unique due to the presence of both the trifluoromethyl group and the thienyl group, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C8H6F3NOS |
|---|---|
Peso molecular |
221.20 g/mol |
Nombre IUPAC |
3-amino-4,4,4-trifluoro-1-thiophen-2-ylbut-2-en-1-one |
InChI |
InChI=1S/C8H6F3NOS/c9-8(10,11)7(12)4-5(13)6-2-1-3-14-6/h1-4H,12H2 |
Clave InChI |
QJDAORZUJBDJJF-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C(=O)C=C(C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Chloromethyl)furo[2,3-b]pyridine](/img/structure/B13663430.png)

![1-(6-Aminobenzo[D][1,3]dioxol-5-YL)-4-hydroxybutan-1-one](/img/structure/B13663444.png)
![2-Chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13663455.png)




![6-Fluoro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13663496.png)
![4-[(2-Bromophenyl)thio]-3-methylbenzoic Acid](/img/structure/B13663497.png)




